Baicalein-6-O-glucosid

Übersicht

Beschreibung

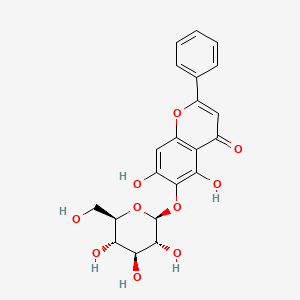

Baicalein 6-O-glucoside is a flavonoid glycoside derived from baicalein, a bioactive compound found in the roots of Scutellaria baicalensis, a traditional Chinese medicinal herb. This compound is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects .

Wissenschaftliche Forschungsanwendungen

Baicalein 6-O-glucoside has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the behavior of flavonoid glycosides in different chemical reactions.

Biology: It is investigated for its role in cellular signaling pathways and its effects on various biological processes.

Medicine: Baicalein 6-O-glucoside is studied for its potential therapeutic effects in treating inflammatory diseases, neurodegenerative disorders, and cancer.

Wirkmechanismus

Target of Action

Baicalein 6-O-glucoside, a significant active flavone isolated from Scutellaria baicalensis radix, has been shown to interact with various targets. It has been found to affect the expression of proteins such as Bax and Bcl2 . Specifically, cells treated with Baicalein 6-O-glucoside exhibit an increased Bax/Bcl2 ratio, a down-regulated expression of the anti-apoptotic protein Bcl2, and an up-regulated expression of pro-apoptotic protein Bax .

Mode of Action

The interaction of Baicalein 6-O-glucoside with its targets results in significant changes at the molecular level. The up-regulation of pro-apoptotic protein Bax and down-regulation of anti-apoptotic protein Bcl2 suggest that Baicalein 6-O-glucoside may induce apoptosis in cells . This could be one of the mechanisms through which Baicalein 6-O-glucoside exerts its various biological effects.

Biochemical Pathways

Baicalein 6-O-glucoside affects several biochemical pathways. It has been shown to inhibit or stimulate pathways such as JAK/STAT, TLRs, and NF-κB . It can also modulate the expression levels of IFN, IL, SOCS1/3, PKR protein, Mx1 protein, and AP-1 protein . These pathways and proteins play crucial roles in various biological processes, including inflammation and immune response.

Pharmacokinetics

The pharmacokinetics of Baicalein 6-O-glucoside involve several processes. It undergoes gastrointestinal hydrolysis, enterohepatic recycling, carrier-mediated transport, and multiple metabolism pathways . It is excreted in bile and urine . The bioavailability of Baicalein 6-O-glucoside is affected by these processes, as well as by interactions with other herbs or drugs .

Result of Action

The action of Baicalein 6-O-glucoside at the molecular and cellular levels results in various effects. It has been shown to have neuroprotective, anti-inflammatory, anticancer, antidiabetic, antioxidant, and anti-ischemic activities . These effects are likely the result of its interactions with its targets and its influence on various biochemical pathways.

Action Environment

The action, efficacy, and stability of Baicalein 6-O-glucoside can be influenced by various environmental factors. For instance, the bioavailability and pharmacokinetics of Baicalein 6-O-glucoside can be affected by the presence of other herbs or drugs . Furthermore, certain pathological conditions can also alter its pharmacokinetics . Therefore, the environment in which Baicalein 6-O-glucoside acts can significantly impact its effectiveness.

Biochemische Analyse

Biochemical Properties

Baicalein 6-O-glucoside plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit enzymes such as xanthine oxidase and cyclo-oxygenase, which are involved in oxidative stress and inflammation . Additionally, baicalein 6-O-glucoside interacts with proteins involved in cell signaling pathways, such as phosphoinositide 3-kinase, thereby modulating cellular responses to external stimuli . These interactions highlight the compound’s potential in regulating biochemical processes and mitigating disease-related pathways.

Cellular Effects

Baicalein 6-O-glucoside exerts significant effects on various types of cells and cellular processes. It has been demonstrated to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, baicalein 6-O-glucoside can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Moreover, it has been shown to enhance antioxidant defenses in cells by upregulating the expression of antioxidant enzymes . These cellular effects underscore the compound’s potential in therapeutic interventions for cancer and oxidative stress-related diseases.

Molecular Mechanism

The molecular mechanism of baicalein 6-O-glucoside involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Baicalein 6-O-glucoside binds to specific sites on enzymes such as xanthine oxidase, leading to their inhibition and subsequent reduction in oxidative stress . Additionally, the compound can activate signaling pathways that promote the expression of genes involved in antioxidant defense . These molecular interactions elucidate the compound’s multifaceted mechanism of action in exerting its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of baicalein 6-O-glucoside have been observed to change over time. The compound exhibits stability under various conditions, but its degradation can occur under extreme pH or temperature . Long-term studies have shown that baicalein 6-O-glucoside can maintain its therapeutic effects over extended periods, with sustained antioxidant and anti-inflammatory activities . These findings highlight the compound’s potential for long-term therapeutic use.

Dosage Effects in Animal Models

The effects of baicalein 6-O-glucoside vary with different dosages in animal models. At low to moderate doses, the compound exhibits beneficial effects such as reduced inflammation and oxidative stress . At high doses, baicalein 6-O-glucoside can induce toxic effects, including liver and kidney damage . These dosage-dependent effects emphasize the importance of optimizing the dosage for therapeutic applications to maximize benefits while minimizing adverse effects.

Metabolic Pathways

Baicalein 6-O-glucoside is involved in various metabolic pathways, including its conversion to baicalein by β-glucuronidase produced by intestinal microbiota . This conversion enhances the compound’s bioavailability and therapeutic efficacy. Additionally, baicalein 6-O-glucoside interacts with enzymes such as UDP-glucuronosyltransferase, which facilitate its conjugation and excretion . These metabolic pathways highlight the compound’s dynamic role in cellular metabolism and its potential for therapeutic use.

Transport and Distribution

Baicalein 6-O-glucoside is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound can be taken up by cells via glucose transporters, which facilitate its intracellular accumulation . Once inside the cells, baicalein 6-O-glucoside can interact with binding proteins that modulate its localization and activity . These transport and distribution mechanisms are crucial for the compound’s therapeutic efficacy and bioavailability.

Subcellular Localization

The subcellular localization of baicalein 6-O-glucoside plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular metabolism . Additionally, baicalein 6-O-glucoside can be targeted to specific organelles, such as mitochondria, through post-translational modifications . These localization patterns are essential for the compound’s therapeutic effects and its ability to modulate cellular processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Baicalein 6-O-glucoside can be synthesized enzymatically through regioselective transglucosylation. For instance, amylosucrase from Deinococcus geothermalis can be used to transfer glucose units to baicalein, resulting in the formation of baicalein 6-O-glucoside. The reaction typically involves using sucrose as the donor molecule and baicalein as the acceptor molecule in a buffer solution at a specific pH and temperature .

Industrial Production Methods: Industrial production of baicalein 6-O-glucoside can be achieved through bioconversion using engineered Escherichia coli strains. These strains are modified to enhance the intracellular pool of UDP-glucose and express specific glucosyltransferases. This method allows for high-titer production of baicalein 6-O-glucoside, making it feasible for large-scale applications .

Analyse Chemischer Reaktionen

Types of Reactions: Baicalein 6-O-glucoside undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert baicalein 6-O-glucoside into its reduced forms.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like acetic anhydride and benzoyl chloride are often employed.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of baicalein 6-O-glucoside .

Vergleich Mit ähnlichen Verbindungen

Baicalein 6-O-glucoside can be compared with other similar flavonoid glycosides such as:

Baicalin: Baicalin is baicalein 7-O-glucuronic acid and shares similar pharmacological properties but differs in its glucoside linkage.

Wogonoside: Wogonoside is another flavonoid glycoside from Scutellaria baicalensis with distinct anti-inflammatory and anticancer activities.

Luteolin 7-O-glucoside: This compound is similar in structure but has different biological activities and solubility properties.

Baicalein 6-O-glucoside is unique due to its specific glucoside linkage at the 6-O position, which influences its solubility, bioavailability, and pharmacological effects .

Biologische Aktivität

Baicalein 6-O-glucoside (BG) is a glycosylated derivative of baicalein, a flavonoid primarily derived from the roots of Scutellaria baicalensis, a plant widely used in traditional Chinese medicine. This article explores the biological activities of Baicalein 6-O-glucoside, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Baicalein 6-O-glucoside is synthesized through the glycosylation of baicalein, which enhances its solubility and stability compared to its aglycone counterpart. A study reported that BG was 26.3 times more soluble than baicalein and demonstrated high stability in various biological media, including buffered solutions and cell culture environments . The synthesis process involves using sucrose and the enzyme amylosucrase derived from Deinococcus geothermalis to facilitate transglycosylation.

Anti-Inflammatory Effects

Baicalein 6-O-glucoside exhibits significant anti-inflammatory properties. Research has shown that BG effectively reduces nitric oxide production in RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS), a common inflammatory agent. This effect is mediated through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation .

Antioxidant Activity

The antioxidant capacity of Baicalein 6-O-glucoside is notable, as it can scavenge reactive oxygen species (ROS) and protect cells from oxidative damage. This property is attributed to its ability to induce Nrf2-dependent gene expression, which enhances the cellular antioxidant response . In comparative studies, BG demonstrated antioxidant activity comparable to that of baicalin, another important flavonoid derived from the same plant .

Anticancer Potential

Baicalein 6-O-glucoside has shown promise as an anticancer agent. It induces apoptosis in cancer cells through ROS generation and modulation of mitochondrial pathways. For instance, in studies involving breast cancer cells, BG was found to trigger mitochondrial stress leading to increased caspase-3 activity, a key marker of apoptosis . Furthermore, it has been shown to inhibit cell proliferation and metastasis by interfering with signaling pathways associated with cancer progression .

Case Studies and Research Findings

- Cellular Uptake and Metabolism : Studies utilizing confocal microscopy revealed that BG is gradually converted to baicalein within cells, indicating that glycosylation not only enhances bioavailability but also facilitates metabolic conversion .

- Animal Studies : In animal models, baicalein derivatives have been shown to exhibit rapid absorption and systemic exposure, suggesting that BG could be effective in vivo for therapeutic applications .

- Clinical Implications : Given its diverse biological activities, Baicalein 6-O-glucoside may serve as a potential candidate for treating conditions such as inflammation-related diseases and various cancers. Its ability to cross the blood-brain barrier also opens avenues for neurological applications .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

5,7-dihydroxy-2-phenyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c22-8-14-16(25)18(27)19(28)21(30-14)31-20-11(24)7-13-15(17(20)26)10(23)6-12(29-13)9-4-2-1-3-5-9/h1-7,14,16,18-19,21-22,24-28H,8H2/t14-,16-,18+,19-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYYPLMAODUDGW-QOUKUZOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20498465 | |

| Record name | 5,7-Dihydroxy-2-phenyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28279-72-3 | |

| Record name | Baicalein 6-O-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28279-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dihydroxy-2-phenyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Baicalein 6-O-glucoside interact with its target, cyclooxygenase-2 (COX-2), and what are the downstream effects of this interaction?

A1: Molecular docking studies [] revealed that Baicalein 6-O-glucoside exhibits strong molecular interactions with COX-2, similar to baicalein and baicalein monohydrate. These interactions primarily involve hydrogen bonding and electrostatic forces at the enzyme's active site. This binding is significant because COX-2 is an enzyme involved in inflammation and plays a role in the development and progression of certain cancers, including breast and ovarian cancers. Inhibiting COX-2 activity can potentially disrupt these processes and exert anti-cancer effects.

Q2: Does the study provide information about the structure-activity relationship (SAR) of baicalein and its derivatives, including Baicalein 6-O-glucoside, in relation to their COX-2 inhibitory activity?

A2: While the study [] highlights the strong interaction of Baicalein 6-O-glucoside with COX-2, it doesn't delve deep into specific SAR analysis. Further research is needed to understand how modifications to the baicalein structure, such as the addition of the glucoside group, affect its binding affinity, selectivity for COX-2 over other targets, and overall anti-cancer potency.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.